molecular formula C13H15Cl2N3O5 B2977494 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate CAS No. 99394-27-1

4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate

Cat. No.: B2977494
CAS No.: 99394-27-1
M. Wt: 364.18
InChI Key: DXCVEQLIFIMNNY-UHFFFAOYSA-N
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Description

4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chlorophenoxymethyl, and dimethyl groups, and is paired with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenoxymethyl group through nucleophilic substitution reactions. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(3-chlorophenoxymethyl)-1-methoxy-2-methylpyridinium
  • 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidine

Uniqueness

4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O.ClHO4/c1-9-16-13(15)10(7-17(9)2)8-18-12-5-3-4-11(14)6-12;2-1(3,4)5/h3-7,15H,8H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCVEQLIFIMNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C(=N1)N)COC2=CC(=CC=C2)Cl)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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